molecular formula C25H27ClN4O5S B11630054 5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline

5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline

Cat. No.: B11630054
M. Wt: 531.0 g/mol
InChI Key: XBFOVUITFAODTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(2-METHYLPHENOXY)ETHYL]-2-NITROANILINE is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a chlorobenzenesulfonyl group and a nitroaniline moiety, making it a valuable molecule in various fields of study.

Preparation Methods

The synthesis of 5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(2-METHYLPHENOXY)ETHYL]-2-NITROANILINE typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the chlorobenzenesulfonyl group. The final steps involve the coupling of the nitroaniline moiety with the piperazine derivative under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The piperazine ring can be coupled with various electrophiles to form new derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(2-METHYLPHENOXY)ETHYL]-2-NITROANILINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine ring and the nitroaniline moiety are crucial for its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include:

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Studied for its antiviral properties.

Compared to these compounds, 5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(2-METHYLPHENOXY)ETHYL]-2-NITROANILINE is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C25H27ClN4O5S

Molecular Weight

531.0 g/mol

IUPAC Name

5-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline

InChI

InChI=1S/C25H27ClN4O5S/c1-19-4-2-3-5-25(19)35-17-12-27-23-18-21(8-11-24(23)30(31)32)28-13-15-29(16-14-28)36(33,34)22-9-6-20(26)7-10-22/h2-11,18,27H,12-17H2,1H3

InChI Key

XBFOVUITFAODTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCNC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.